

High-Performance Liquid Chromatography (HPLC) for the Analysis of DL-Methionine

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Compound of Interest

Compound Name: (+-)-Methionine

Cat. No.: B10779322

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Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of DL-Methionine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Methionine is an essential sulfur-containing amino acid crucial for various biological processes, including protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds like cysteine and taurine.[1][2] It plays a vital role as a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, influencing DNA methylation, histone modification, and neurotransmitter synthesis.[3][4][5] Given its significance in cellular metabolism and health, accurate quantification of methionine is essential in pharmaceutical formulations, dietary supplements, and biological samples. HPLC is a powerful analytical technique for the separation, identification, and quantification of amino acids like methionine.

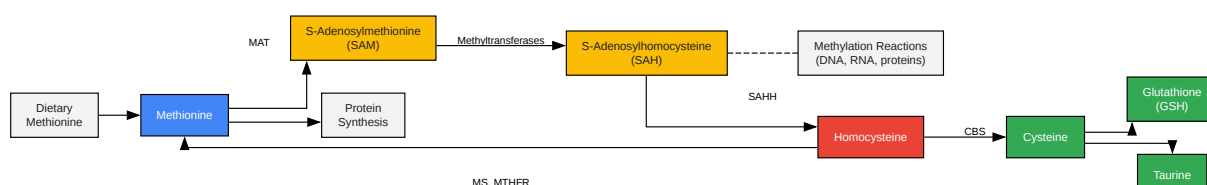
Principle of HPLC Analysis

The analysis of DL-Methionine by HPLC is typically achieved through reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Methionine, being a polar molecule, has a weak retention on a standard C18 column, which can present analytical challenges. To overcome this, several strategies can be

employed, including the use of mixed-mode chromatography (combining reversed-phase and ion-exchange mechanisms) or pre-column derivatization to increase the hydrophobicity of the analyte and enhance its detection. Detection is commonly performed using a UV-Vis detector at a low wavelength (around 200-225 nm) or a fluorescence detector after derivatization.

Signaling Pathway Involving Methionine

Methionine metabolism is central to cellular function, intersecting with several key pathways. The diagram below illustrates the central role of methionine in the one-carbon metabolism cycle.



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Caption: The Methionine Cycle and its connection to major metabolic pathways.

Experimental Protocol

This protocol describes a reversed-phase HPLC method for the determination of DL-Methionine in a pharmaceutical preparation.

4.1. Materials and Reagents

- DL-Methionine reference standard
- HPLC grade acetonitrile
- HPLC grade methanol

- Potassium dihydrogen phosphate (KH_2PO_4)
- Orthophosphoric acid
- HPLC grade water
- Pharmaceutical tablets containing DL-Methionine

4.2. Instrumentation

- HPLC system with a UV-Vis detector
- C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size)
- Analytical balance
- Sonicator
- pH meter
- 0.45 μm membrane filters

4.3. Preparation of Solutions

- **Mobile Phase:** Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of KH_2PO_4 in HPLC grade water and adjusting the pH to 3.2 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and methanol (e.g., 70:30 v/v). Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication.
- **Standard Solution:** Accurately weigh about 25 mg of DL-Methionine reference standard and dissolve it in water in a 25 mL volumetric flask to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standard solutions in the concentration range of 100-400 $\mu\text{g/mL}$ by diluting with water.
- **Sample Solution:** Weigh and powder ten tablets. Transfer an amount of powder equivalent to 25 mg of DL-Methionine into a 25 mL volumetric flask. Add about 15 mL of water, sonicate for 15 minutes to dissolve, and then dilute to the mark with water. Filter the solution through a 0.45 μm syringe filter.

4.4. Chromatographic Conditions

Parameter	Condition
Column	C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase	0.05M Phosphate Buffer (pH 3.2) : Methanol (70:30 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	220 nm
Column Temperature	Ambient

4.5. Experimental Workflow

Caption: General workflow for the HPLC analysis of DL-Methionine.

Data Presentation and Validation

The method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area	< 2.0% (for 6 replicate injections)

Table 2: Method Validation Summary

Parameter	Typical Results
Linearity (Concentration Range)	100 - 400 µg/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	3.33 µg/mL
Limit of Quantification (LOQ)	10 µg/mL
Precision (Intra-day RSD)	< 2.0%
Precision (Inter-day RSD)	< 2.0%
Accuracy (Recovery)	98 - 102%
Retention Time	Approx. 2.76 min

Note: The values presented in Table 2 are examples and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

The described HPLC method is simple, accurate, and precise for the quantification of DL-Methionine in pharmaceutical formulations. The method is suitable for routine quality control analysis. For the analysis of methionine in complex biological matrices or for the separation of its enantiomers, more advanced techniques such as pre-column derivatization with fluorescence detection or the use of chiral stationary phases may be required.

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